

An In-depth Technical Guide to the Chemical Properties of Acetophenone-d8

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Compound of Interest

Compound Name: Acetophenone-d8

Cat. No.: B143793

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Acetophenone-d8**, a deuterated analog of acetophenone. This document is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who utilize deuterated compounds in their work. The information is presented to facilitate easy comparison and understanding of its key characteristics, with a focus on quantitative data, experimental methodologies, and logical workflows for characterization.

Core Chemical Properties

Acetophenone-d8, with the chemical formula $C_6D_5COCD_3$, is a stable, isotopically labeled form of acetophenone where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts subtle but significant changes to its physicochemical properties due to the kinetic isotope effect, making it a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of chemical reactions.

Quantitative Data Summary

The key physical and chemical properties of **Acetophenone-d8** are summarized in the table below for easy reference and comparison.

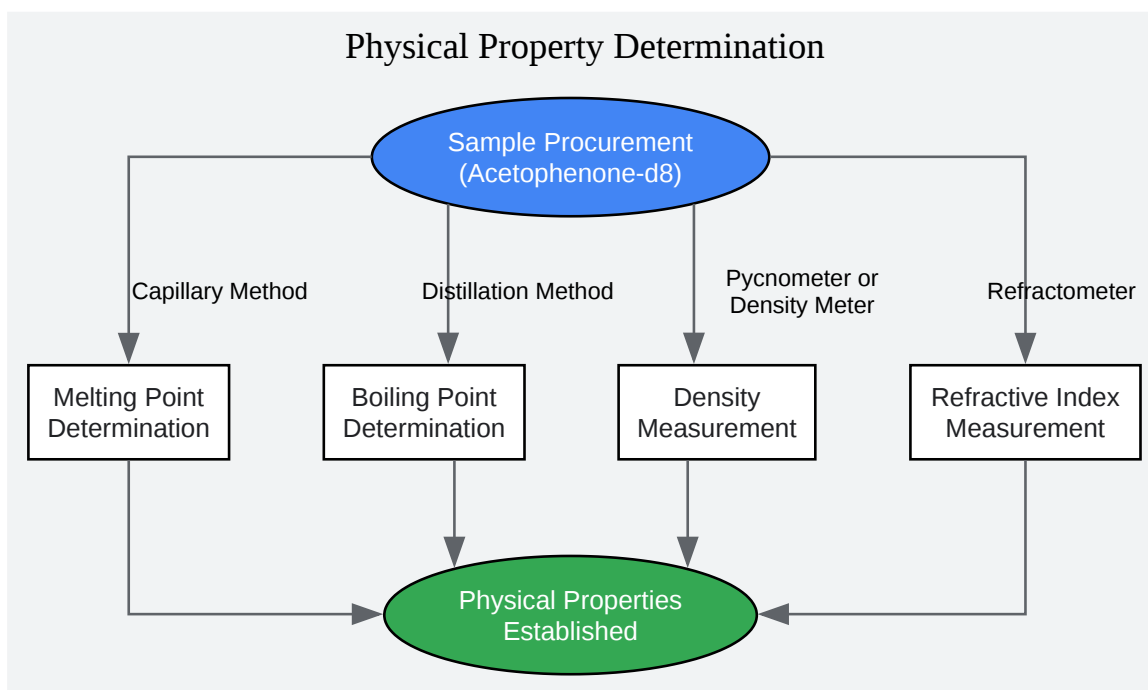
Property	Value
Chemical Formula	C ₆ D ₅ COCD ₃
Molecular Weight	128.20 g/mol [1][2]
CAS Number	19547-00-3[1][2]
Synonyms	1-(Phenyl-2,3,4,5,6-d5)ethanone-2,2,2-d3, Octadeuteroacetophenone
Isotopic Purity	≥98 atom % D[1]
Chemical Purity (Assay)	≥99% (CP)
Appearance	Colorless liquid at temperatures above 20°C.
Melting Point	19-20 °C
Boiling Point	202 °C
Density	1.098 g/mL at 25 °C
Refractive Index	n ₂₀ /D 1.5322
Flash Point	76.00 °C (closed cup)
Solubility	Slightly soluble in water; soluble in most organic solvents.

Experimental Protocols for Characterization

The determination of the chemical and physical properties of **Acetophenone-d8** involves a suite of standard analytical techniques. While specific, detailed protocols for this particular deuterated compound are not always published in exhaustive detail, the following sections outline the generally accepted methodologies for these key experiments.

Determination of Physical Properties

A general workflow for the physical characterization of a liquid sample like **Acetophenone-d8** is outlined below.



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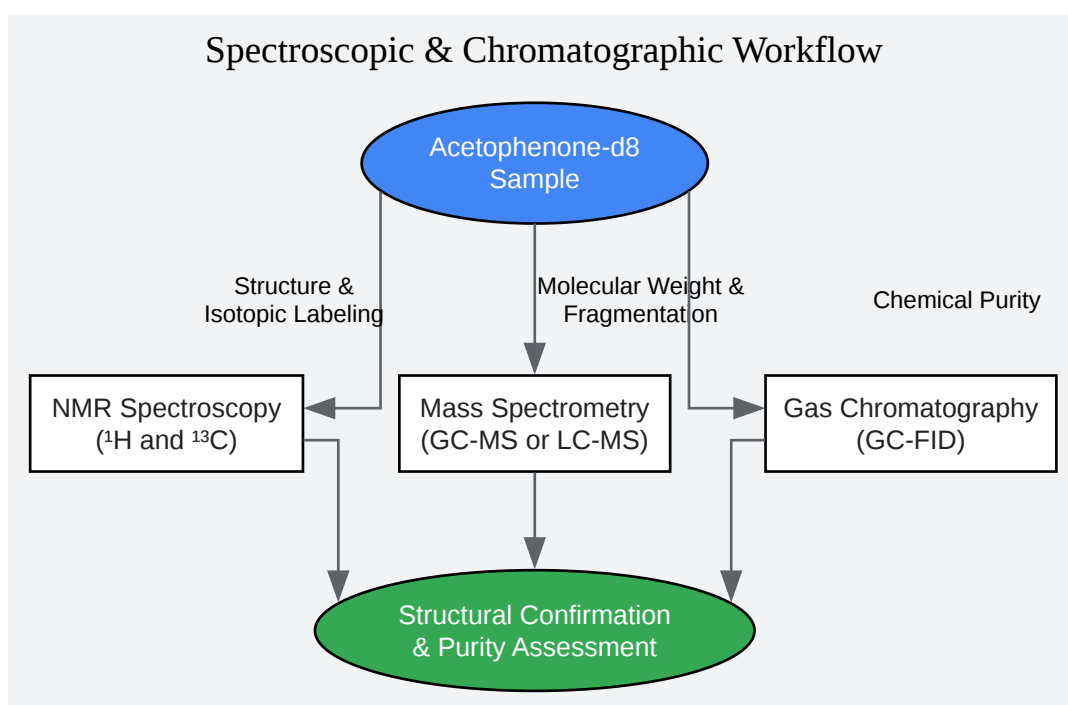
Workflow for Physical Property Determination.

- **Melting Point:** The melting point of **Acetophenone-d8** is determined using a capillary melting point apparatus. A small amount of the solidified sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts from a solid to a liquid is recorded as the melting point. For a pure substance, this range is typically narrow.
- **Boiling Point:** The boiling point is measured by distillation. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, causing the liquid to boil and the vapor to condense, is recorded as the boiling point.
- **Density:** The density of liquid **Acetophenone-d8** is determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature (e.g., 25 °C), and the density is calculated as mass divided by volume.

- **Refractive Index:** The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C). This property is a measure of how much the path of light is bent, or refracted, when it enters the liquid and is a characteristic property of a pure substance.

Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic methods are essential for confirming the identity, structure, and purity of **Acetophenone-d8**.



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Workflow for Spectroscopic and Chromatographic Analysis.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: Due to the high isotopic purity (≥98 atom % D), the proton NMR spectrum of **Acetophenone-d8** will show very small residual signals corresponding to the non-deuterated isotopologues. The absence of significant proton signals confirms the high degree of deuteration.

- ^2H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing information about the positions and extent of deuteration.
- ^{13}C NMR: The carbon-13 NMR spectrum will be similar to that of non-deuterated acetophenone, but the signals for deuterated carbons will be split into multiplets due to coupling with deuterium (a spin-1 nucleus). This provides further confirmation of the deuteration pattern. A typical protocol involves dissolving a small amount of the sample in a deuterated solvent (e.g., CDCl_3) and acquiring the spectrum on a high-field NMR spectrometer.
- Mass Spectrometry (MS):
 - Methodology: Mass spectrometry is used to determine the molecular weight and isotopic distribution of **Acetophenone-d8**. The sample is introduced into the mass spectrometer, ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured.
 - Expected Fragmentation: The mass spectrum of **Acetophenone-d8** will show a molecular ion peak at m/z 128. The fragmentation pattern will be analogous to that of acetophenone, with characteristic losses of the deuterated methyl group ($\bullet\text{CD}_3$, loss of 18 amu) to give a fragment at m/z 110 ($\text{C}_6\text{D}_5\text{CO}^+$), and the loss of the deuterated phenyl group ($\bullet\text{C}_6\text{D}_5$, loss of 82 amu) to give a fragment at m/z 46 (CD_3CO^+). The presence of these deuterated fragments confirms the structure.
- Gas Chromatography (GC):
 - Purpose: Gas chromatography is employed to assess the chemical purity of **Acetophenone-d8**.
 - Protocol: A small amount of the sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The sample is vaporized and carried through the column by an inert gas. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. A flame ionization detector (FID) is commonly used for detection. The purity is determined by the relative area of the main peak corresponding to **Acetophenone-d8**.

Safety Information

Acetophenone-d8 should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful if swallowed and causes serious eye irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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References

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